

In-Depth Technical Guide: 2-(Methylthio)-4-phenylpyrimidine (CAS No. 56734-10-2)

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Compound of Interest

Compound Name: 2-(Methylthio)-4-phenylpyrimidine

Cat. No.: B1594754

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Introduction

2-(Methylthio)-4-phenylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including established pharmaceuticals. This technical guide provides a comprehensive overview of **2-(Methylthio)-4-phenylpyrimidine**, summarizing its chemical and physical properties, synthesis, and known biological activities of structurally related compounds. The information is presented to support research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Properties

A summary of the key quantitative data for **2-(Methylthio)-4-phenylpyrimidine** is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Reference
CAS Number	56734-10-2	General
Molecular Formula	C ₁₁ H ₁₀ N ₂ S	[1]
Molecular Weight	202.28 g/mol	[1]
Physical State	Solid	[1]
Boiling Point	363.4 ± 11.0 °C at 760 mmHg (Predicted)	
Density	1.2 ± 0.1 g/cm ³ (Predicted)	
Purity	Typically ≥95% - 97%	

Note: Some physical properties are predicted and should be confirmed experimentally.

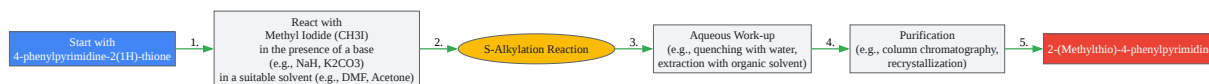
Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-(Methylthio)-4-phenylpyrimidine** (CAS 56734-10-2) is not readily available in the searched literature, a general and widely applicable method for the synthesis of 2-(methylthio)pyrimidine derivatives involves the S-alkylation of the corresponding pyrimidine-2-thione precursor.

General Experimental Protocol: Synthesis of 2-(Methylthio)pyrimidine Derivatives

A common route to synthesize 2-(methylthio)pyrimidines is through the methylation of the corresponding 2-thiopyrimidine. This reaction is typically carried out by treating the 2-thiopyrimidine with a methylating agent, such as methyl iodide, in the presence of a base.

Workflow for the Synthesis of 2-(Methylthio)pyrimidines:



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Caption: General workflow for the synthesis of 2-(methylthio)pyrimidine derivatives.

Detailed Methodology (Hypothetical, based on general procedures):

- **Dissolution:** To a solution of 4-phenylpyrimidine-2(1H)-thione (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, a base (e.g., sodium hydride or potassium carbonate, 1.1-1.5 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- **Methylation:** The mixture is stirred at room temperature for a designated period (e.g., 30 minutes to 1 hour) to allow for the formation of the thiolate anion. Subsequently, methyl iodide (1.1-1.5 equivalents) is added dropwise to the reaction mixture.
- **Reaction Monitoring:** The reaction is stirred at room temperature or slightly elevated temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is carefully poured into ice-cold water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure **2-(Methylthio)-4-phenylpyrimidine**.

Spectral Data

No specific experimental spectral data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **2-(Methylthio)-4-phenylpyrimidine** (CAS 56734-10-2) were found in the available literature. Researchers are advised to perform their own spectral analysis for characterization. The expected characteristic signals are outlined below.

^1H NMR Spectroscopy (Predicted)

- Methyl Protons ($-\text{SCH}_3$): A singlet peak is expected around δ 2.5-2.7 ppm.
- Pyrimidine Ring Protons: Doublets or multiplets corresponding to the protons on the pyrimidine ring.
- Phenyl Ring Protons: Multiplets in the aromatic region (δ 7.0-8.5 ppm).

^{13}C NMR Spectroscopy (Predicted)

- Methyl Carbon ($-\text{SCH}_3$): A signal in the aliphatic region (δ 10-20 ppm).
- Pyrimidine and Phenyl Carbons: Multiple signals in the aromatic region (δ 120-170 ppm).

Infrared (IR) Spectroscopy (Predicted)

- C-H stretching (aromatic): Around $3000\text{-}3100\text{ cm}^{-1}$.
- C-H stretching (aliphatic $-\text{CH}_3$): Around $2850\text{-}2960\text{ cm}^{-1}$.
- C=N and C=C stretching (pyrimidine and phenyl rings): In the region of $1400\text{-}1600\text{ cm}^{-1}$.
- C-S stretching: Typically in the fingerprint region.

Mass Spectrometry (Predicted)

- Molecular Ion Peak (M^+): Expected at $m/z = 202.06$.

Biological Activity and Potential Signaling Pathways

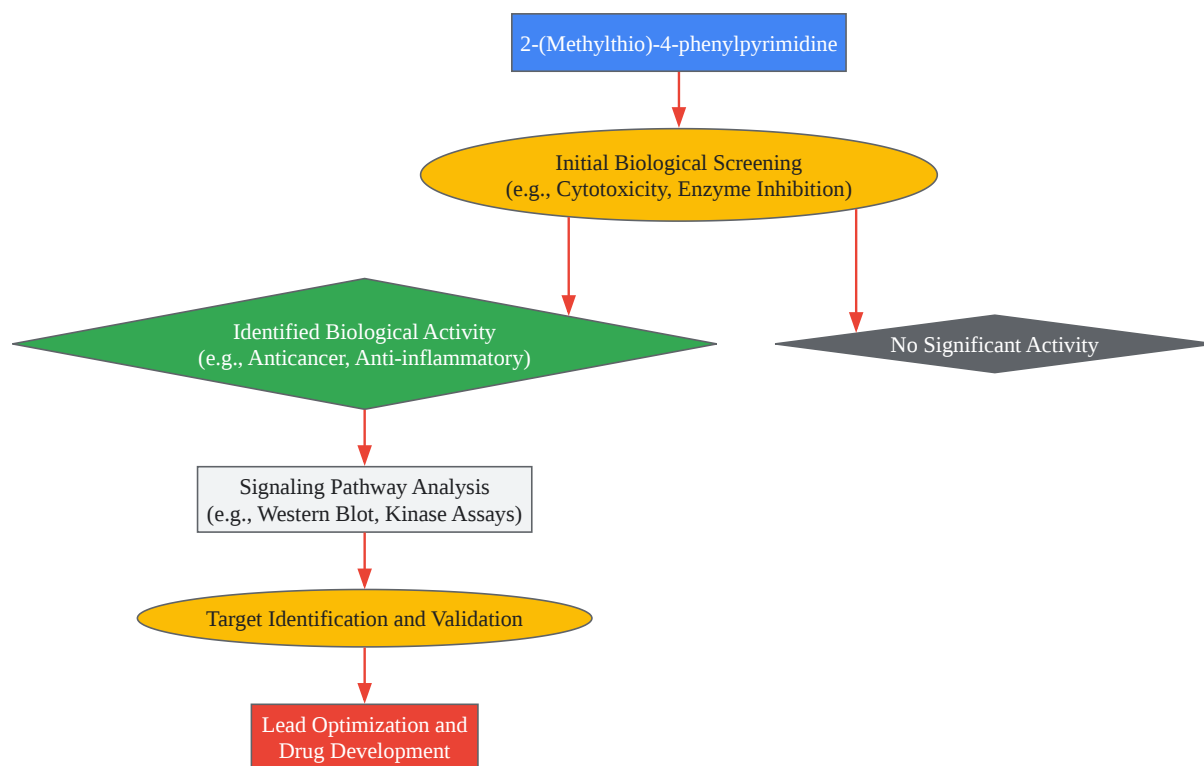
Direct experimental data on the biological activity and mechanism of action of **2-(Methylthio)-4-phenylpyrimidine** is limited. However, the broader class of pyrimidine

derivatives and compounds with similar structural motifs have been reported to exhibit a range of biological activities.

A structurally related compound, **2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid**, has been noted for its potential cytotoxic effects on various cancer cell lines, suggesting a potential role as an anticancer agent.[2] The mechanism of action for such compounds may involve the modulation of key cellular pathways.

Additionally, a series of 2-methylthio-1,4-dihydropyrimidines have been synthesized and evaluated for their analgesic activity.[3] The observed analgesic effects are suggested to be mediated through the inhibition of peripheral pain mechanisms.[3]

Given the diverse biological roles of pyrimidine derivatives, **2-(Methylthio)-4-phenylpyrimidine** could potentially interact with various signaling pathways. A hypothetical logical relationship for investigating its biological activity is presented below.



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Caption: Logical workflow for the investigation of the biological activity of **2-(Methylthio)-4-phenylpyrimidine**.

Conclusion

2-(Methylthio)-4-phenylpyrimidine is a valuable scaffold for medicinal chemistry research. While comprehensive experimental data for this specific compound is not fully available in the public domain, this guide provides a foundational understanding based on its chemical

structure and the properties of related compounds. Further experimental investigation is required to fully elucidate its physical, chemical, and biological properties, which will be crucial for its potential application in drug discovery and development. Researchers are encouraged to use the provided general methodologies as a starting point for their own investigations.

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References

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